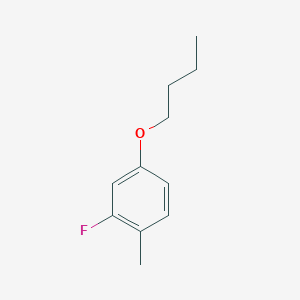

4-Butoxy-2-fluoro-1-methylbenzene

Description

Thematic Significance of Fluorinated Aromatic Ethers in Modern Organic Chemistry

Fluorinated aromatic ethers are a cornerstone of modern chemical science, finding extensive use in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The inclusion of fluorine, the most electronegative element, into an aromatic ether structure imparts a range of desirable properties. numberanalytics.com These can include increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity, all of which are critical parameters in drug design. nih.govtandfonline.com

In the realm of materials science, the C-F bond's strength and the unique electronic characteristics of fluorinated compounds contribute to enhanced thermal stability, chemical resistance, and specific optical properties. numberanalytics.comsibran.ru These attributes make them valuable components in the creation of advanced polymers, liquid crystals, and other high-performance materials. numberanalytics.com Aromatic ethers, in general, are crucial intermediates in the synthesis of a wide array of specialty chemicals, including fragrances and dyes. numberanalytics.com The combination of fluorine's unique characteristics with the versatile aromatic ether scaffold makes this class of compounds a fertile ground for discovery and innovation. numberanalytics.comnumberanalytics.com

Structural Rationale for Investigating 4-Butoxy-2-fluoro-1-methylbenzene

Fluorine Atom: The fluorine at the 2-position is expected to exert a strong electron-withdrawing inductive effect, influencing the reactivity of the aromatic ring. numberanalytics.com Its position ortho to the methyl group and meta to the butoxy group creates a unique electronic environment.

Butoxy Group: As an alkoxy group, the butoxy substituent at the 4-position is an electron-donating group through resonance, which can modulate the ring's reactivity and influence its interaction with other molecules. nih.gov

Methyl Group: The methyl group at the 1-position is a weak electron-donating group through hyperconjugation, further tuning the electronic properties of the aromatic system.

The interplay of these substituents—an ortho-fluoro, a para-butoxy, and a meta-methyl relative to each other—creates a distinct pattern of electron density and steric hindrance. This specific substitution pattern can lead to unique reactivity in synthetic transformations and novel physical properties that differ from more simply substituted aromatic ethers.

Current Research Landscape and Knowledge Gaps Pertaining to Alkoxy-Fluoro-Methyl-Substituted Benzenes

While the broader class of fluorinated aromatics is well-studied, the specific subclass of alkoxy-fluoro-methyl-substituted benzenes, particularly with the substitution pattern of this compound, represents a significant knowledge gap. A search of the scientific literature reveals a scarcity of in-depth research focused specifically on this compound. Most available information comes from chemical supplier databases, which provide basic predicted properties but lack experimental data and detailed characterization. bldpharm.com

Research on related structures, such as 2-fluoro-4-methoxy-1-methylbenzene and 4-chloro-2-fluoro-1-methylbenzene, provides some comparative context. sigmaaldrich.comchemsrc.com Studies on the synthesis of related compounds, like 4-fluoro-2-methylbenzoic acid from m-fluorotoluene, indicate potential synthetic routes that could be adapted. google.com However, the combined influence of the butoxy, fluoro, and methyl groups in this specific arrangement remains largely unexplored. There is a clear need for fundamental research to elucidate the spectroscopic properties, reactivity, and potential applications of this and similar molecules.

Hypothesis and Research Objectives for Comprehensive Investigation of this compound

Given the existing knowledge gaps, a comprehensive investigation of this compound is warranted. A central hypothesis for such research would be: The unique substitution pattern of this compound results in distinct spectroscopic signatures and chemical reactivity compared to other fluorinated aromatic ethers, potentially leading to novel applications.

To test this hypothesis, the following research objectives should be pursued:

Synthesis and Purification: Develop and optimize a reliable synthetic route to produce high-purity this compound. A potential starting point could be the etherification of 2-fluoro-4-methylphenol (B1362316) with a butyl halide.

Spectroscopic Characterization: Conduct a thorough analysis of the compound using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to unequivocally confirm its structure. acs.orgrsc.orgacs.org Infrared (IR) spectroscopy would also provide valuable information about its functional groups. nist.gov

Physicochemical Property Determination: Experimentally measure key physical properties such as boiling point, melting point, density, and refractive index.

Reactivity Studies: Investigate the chemical reactivity of the compound in various organic reactions, such as electrophilic aromatic substitution and nucleophilic aromatic substitution, to understand the directing effects of the combined substituents.

Computational Modeling: Employ computational chemistry methods to model the electronic structure, molecular orbitals, and predict spectroscopic properties, providing a theoretical framework to complement experimental findings.

By systematically addressing these objectives, a foundational understanding of this compound can be established, paving the way for its potential use in more advanced scientific and technological applications.

Data Tables

Table 1: Predicted Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |

| This compound | C₁₁H₁₅FO | 182.24 | ~3.9 |

| 4-(2-Ethylbutoxy)-2-fluoro-1-methylbenzene | C₁₃H₁₉FO | 210.29 | 4.4 nih.gov |

| 2-Fluoro-1-(3-fluorobutoxy)-4-methylbenzene | C₁₁H₁₄F₂O | 200.22 | N/A |

| 2-Fluoro-4-methoxy-1-methylbenzene | C₈H₉FO | 140.16 | N/A |

| 1-Butoxy-4-methylbenzene | C₁₁H₁₆O | 164.25 | N/A |

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the C-O ether linkage and the C-F and C-C bonds on the aromatic ring.

The most logical initial disconnection is the butoxy C-O bond, which simplifies the molecule to a 2-fluoro-4-methylphenol precursor and a butyl fragment. This approach is favored because the formation of an ether bond is a well-established and generally high-yielding transformation. Two primary synthetic strategies emerge from this initial disconnection:

Strategy A: Nucleophilic substitution (Williamson Ether Synthesis). This involves the reaction of a 2-fluoro-4-methylphenoxide with a butyl halide.

Strategy B: Cross-coupling reaction. This would typically involve a copper- or palladium-catalyzed reaction between a 2-fluoro-4-methylphenol and a butylating agent.

Further disconnections on the 2-fluoro-4-methylphenol precursor can be envisioned. The C-F bond could be installed via electrophilic or nucleophilic fluorination of a 4-methylphenol derivative. Alternatively, the methyl group could be introduced via a Friedel-Crafts reaction on a fluorinated phenol (B47542) or anisole (B1667542) derivative, though this is often less regioselective. A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Precursor 1 | Precursor 2 | Synthetic Strategy |

| This compound | 2-Fluoro-4-methylphenol | Butyl bromide | Williamson Ether Synthesis |

| 2-Fluoro-4-methylphenol | 4-Methylphenol | Electrophilic Fluorinating Agent | Electrophilic Fluorination |

| 4-Methylphenol | Commercially Available |

Established Synthetic Routes to Analogous Fluoro-Methyl-Benzene Derivatives

Halogenation and Functionalization of Substituted Aromatics

The introduction of a halogen onto an aromatic ring is a fundamental transformation in organic synthesis. For the synthesis of a precursor like 2-fluoro-4-methylphenol, direct fluorination of 4-methylphenol (p-cresol) is a possibility. However, electrophilic fluorination of phenols can sometimes lead to mixtures of ortho and para products and can be challenging to control. nih.gov

A more controlled approach often involves the synthesis of a bromo- or chloro-analogue first, followed by a halogen exchange reaction (halex) if necessary, or using the halogen as a directing group or a handle for further functionalization. For instance, the bromination of 4-methylphenol would likely yield 2-bromo-4-methylphenol, which could then potentially undergo etherification followed by a nucleophilic aromatic substitution for fluorine, although the latter step can be challenging on electron-rich rings.

A documented synthesis for a related compound, 2-bromo-4-fluoro-6-methylphenol, starts from 2-methyl-4-fluoroaniline, which undergoes diazotization followed by hydrolysis to give 4-fluoro-2-methylphenol (B144770). This phenol is then brominated to yield the target compound. google.com This highlights a reliable method for synthesizing a key intermediate.

Palladium-Catalyzed Cross-Coupling Strategies for Aromatic Building Blocks

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-C and C-heteroatom bonds. The Buchwald-Hartwig amination, which has been adapted for ether synthesis, provides a powerful tool for constructing aryl ethers, especially for sterically hindered substrates. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of this compound, a Buchwald-Hartwig approach could involve the coupling of 1-bromo-2-fluoro-4-methylbenzene with butanol. The success of this reaction would depend on the choice of an appropriate phosphine (B1218219) ligand to facilitate the catalytic cycle.

Electrophilic Aromatic Substitution for Alkyl and Halogen Incorporation

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The Friedel-Crafts alkylation allows for the introduction of the methyl group onto a pre-functionalized benzene (B151609) ring. For example, fluorobenzene could be methylated, though this often results in a mixture of ortho and para isomers. libretexts.org

More relevant to the target molecule would be the electrophilic fluorination of a suitable precursor. Reagents like Selectfluor are commonly used for this purpose. juniperpublishers.com For instance, 4-butoxy-1-methylbenzene could potentially be fluorinated at the 2-position. The directing effect of the butoxy group (ortho, para-directing and activating) and the methyl group (ortho, para-directing and activating) would favor substitution at the positions ortho to the butoxy group. However, achieving high regioselectivity for the 2-position over the 3-position could be challenging due to the combined directing effects.

Novel Synthetic Approaches to this compound

Modern synthetic methods offer milder and more efficient alternatives to some classical reactions. For the formation of the ether linkage in the target molecule, copper-catalyzed methods are particularly noteworthy.

Optimized Ullmann or Copper-Catalyzed Etherification Strategies

The Ullmann condensation is a classical method for forming aryl ethers, typically requiring high temperatures and stoichiometric amounts of copper. organic-chemistry.orgbyjus.com However, modern advancements have led to the development of catalytic versions that proceed under milder conditions. These reactions often employ a copper(I) or copper(II) catalyst in the presence of a ligand. beilstein-journals.orgorganic-chemistry.orgnih.govorganic-chemistry.org

An optimized Ullmann-type reaction for the synthesis of this compound would involve the coupling of 2-fluoro-4-methylphenol with a butyl halide (e.g., butyl bromide or iodide) in the presence of a copper catalyst and a suitable base. The presence of the electron-donating methyl and butoxy groups on the aromatic ring might necessitate the use of more reactive aryl halides (iodides) or more sophisticated ligand systems to achieve high yields.

Recent developments in copper-catalyzed etherification have shown that a variety of alcohols can be coupled with aryl halides. organic-chemistry.orgnih.gov For instance, a protocol using a copper(II) acetate catalyst with 4-(dimethylamino)pyridine as a ligand has been effective for coupling alcohols with potassium organotrifluoroborate salts. organic-chemistry.orgnih.gov This suggests that a copper-catalyzed coupling of 2-fluoro-4-methylphenylboronic acid or a related derivative with butanol could be a viable, albeit less direct, synthetic route.

A summary of potential synthetic reactions is presented below:

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| Williamson Ether Synthesis | 2-Fluoro-4-methylphenol | Butyl bromide | Base (e.g., NaH, K2CO3) | This compound |

| Buchwald-Hartwig Etherification | 1-Bromo-2-fluoro-4-methylbenzene | Butanol | Pd catalyst, phosphine ligand, base | This compound |

| Ullmann Condensation | 2-Fluoro-4-methylphenol | Butyl iodide | Cu catalyst, base | This compound |

| Electrophilic Fluorination | 4-Butoxy-1-methylbenzene | Selectfluor | This compound |

Nucleophilic Aromatic Substitution (SNAr) Methodologies for Fluoro-Benzene Precursors

The synthesis of this compound can be effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is particularly viable due to the activating nature of the fluorine atom on the aromatic ring, which facilitates the displacement of a leaving group by a nucleophile. libretexts.org

A logical precursor for this methodology is a di-substituted fluorotoluene, such as 2,4-difluorotoluene. In this scenario, the fluorine atom at the C-4 position is targeted for substitution by a butoxide nucleophile. The fluorine atom at C-2, along with the methyl group at C-1, electronically influences the ring, making the C-4 position susceptible to nucleophilic attack. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov

The reaction is typically carried out by treating the fluoro-benzene precursor with sodium butoxide or potassium butoxide. The butoxide is often generated in situ by reacting butanol with a strong base like sodium hydride (NaH) or potassium hexamethyldisilylamide (KHMDS). orgsyn.org The choice of solvent is crucial, with polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) being preferred as they can solvate the cation of the alkoxide, thereby enhancing the nucleophilicity of the butoxide anion. orgsyn.orgresearchgate.net

The regioselectivity of the substitution, where the butoxide displaces the fluorine at C-4 instead of C-2, is governed by the electronic environment of the aromatic ring. Electron-withdrawing groups ortho and para to the leaving group stabilize the negatively charged intermediate, thus favoring the reaction. libretexts.orgnih.gov In 2,4-difluorotoluene, each fluorine atom activates the other for substitution, but the C-4 position is generally more reactive towards substitution in this type of system.

Table 1: Representative SNAr Synthesis of this compound

| Precursor | Nucleophile Source | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 2,4-Difluorotoluene | 1-Butanol | NaH or KHMDS | THF or DMF | Elevated temperatures (e.g., 60-100 °C) |

| 4-Chloro-2-fluorotoluene | Sodium Butoxide | N/A | DMSO | Higher temperatures may be required compared to a fluoride (B91410) leaving group. |

Organometallic Reagent-Mediated Aryl Ether Formation

The formation of the aryl ether bond in this compound can also be mediated by organometallic reagents in transition-metal-free processes. These methods often involve the reaction of an organometallic species with an electrophilic partner.

One conceptual pathway involves the generation of an organolithium or Grignard reagent from a suitable precursor, such as 4-bromo-2-fluorotoluene. This organometallic intermediate could then, in principle, react with an electrophilic source of the butoxy group, although this is a less common method for C-O bond formation.

A more contemporary and practical approach involves the use of hypervalent iodine compounds. For instance, a 2-fluoro-4-methylphenyl boronic acid could be converted into a diaryliodonium salt. These salts are excellent arylating agents and can react with sodium butoxide under mild, often metal-free conditions to form the desired aryl ether. organic-chemistry.org This method avoids the use of transition metals and can proceed at low temperatures, offering a high degree of functional group tolerance. organic-chemistry.org

Another transition-metal-free strategy involves the reaction of aryl fluorides with alkoxyboronic acid pinacol esters, mediated by a strong base like KHMDS, to achieve defluoroetherification. This approach could potentially be applied by reacting 2,4-difluorotoluene with a butoxyboronic acid derivative to selectively form the C-O bond at the 4-position.

Multicomponent Reaction Paradigms for Convergent Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, offer a highly convergent and atom-economical approach to complex molecules. acs.orgrsc.org While a specific, established MCR for the direct synthesis of this compound is not prominently documented, a conceptual paradigm can be envisioned.

Such a reaction could theoretically involve the assembly of the substituted benzene ring from simpler, non-aromatic precursors. For example, a strategy might involve the palladium-catalyzed four-component cyclization of appropriately substituted alkynes, alkenes, and a source of the butoxy and fluoro groups. acs.org Controlling the selectivity and reaction pathways in such a complex transformation would be a significant synthetic challenge. acs.org

Another paradigm could be a radical addition-induced dearomative spirocyclization/functionalization cascade, where an unactivated arene is functionalized with multiple groups in a single process. acs.org Although highly speculative for this specific target, these advanced MCR strategies represent a frontier in synthetic chemistry for the rapid construction of functionalized aromatic compounds from simple starting materials.

Catalytic Systems and Ligand Architectures in the Synthesis of this compound

The synthesis of this compound is greatly enabled by the use of catalytic systems, which can promote the key bond-forming steps with high efficiency and selectivity.

Transition Metal Catalysis (e.g., Cu, Pd, Ni) in C-O and C-F Bond Formation

Transition metal catalysis is a cornerstone of modern C-O and C-F bond formation strategies.

C-O Bond Formation: The formation of the butoxy ether linkage is commonly achieved through cross-coupling reactions. The Buchwald-Hartwig amination protocol can be adapted for C-O coupling, typically using a palladium catalyst. rsc.org In this approach, a precursor like 4-bromo-2-fluorotoluene or 2-fluoro-4-iodotoluene would be coupled with butanol in the presence of a palladium(0) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand. A strong base is required to deprotonate the alcohol, making it a potent nucleophile.

Copper-catalyzed Ullmann-type reactions are also a powerful tool for aryl ether synthesis. organic-chemistry.org These reactions can couple an aryl halide (e.g., 4-bromo-2-fluorotoluene) with an alcohol or an alkoxide. The choice of ligand is critical for the success of these couplings, with N,N-dimethylglycine and various phenanthroline derivatives showing great efficacy. organic-chemistry.org Nickel-based catalytic systems have also emerged as a convenient and efficient option for the cross-coupling of phenols and vinyl halides, and similar principles can be applied to the coupling of aryl halides with alcohols. organic-chemistry.org

C-F Bond Formation: While less common for this specific target (as fluorinated precursors are readily available), transition metals can also be used to introduce the fluorine atom. A palladium-catalyzed nucleophilic fluorination can convert an aryl triflate into an aryl fluoride. nih.govmit.edursc.org For instance, a precursor like 4-butoxy-1-methyl-2-(trifluoromethanesulfonyloxy)benzene could be treated with a fluoride source, such as cesium fluoride (CsF) or silver fluoride (AgF), in the presence of a palladium catalyst and a specialized biaryl monophosphine ligand to yield the final product. mit.edu This method is valuable for late-stage fluorination of complex molecules. nih.govmit.edu

Table 2: Transition Metal-Catalyzed Synthesis of this compound

| Reaction Type | Precursor | Coupling Partner | Catalyst | Typical Ligand | Fluoride Source |

|---|---|---|---|---|---|

| Pd-catalyzed C-O Coupling | 4-Bromo-2-fluorotoluene | 1-Butanol/Base | Pd(OAc)₂ or Pd₂(dba)₃ | Biaryl Phosphines (e.g., SPhos, XPhos) | N/A |

| Cu-catalyzed C-O Coupling | 4-Iodo-2-fluorotoluene | Sodium Butoxide | CuI | N,N-Dimethylglycine or Me₄Phen | N/A |

| Pd-catalyzed C-F Coupling | 4-Butoxy-2-(triflyloxy)-1-methylbenzene | N/A | [(cinnamyl)PdCl]₂ | t-BuBrettPhos | CsF |

Organocatalysis and Enzyme-Mediated Transformations

In recent years, organocatalysis has emerged as a powerful alternative to metal-based systems. While direct application to the synthesis of this compound is still a developing area, the principles of organocatalysis are applicable. For example, chiral amine catalysts have been used in the asymmetric allylic substitution of carbonates with phenols to form aryl ethers. nih.gov A similar nucleophilic catalysis strategy could potentially be developed to mediate the SNAr reaction between a fluorotoluene derivative and butanol.

Photochemical organocatalytic protocols have also been developed for related transformations, such as the synthesis of aryl alkyl thioethers from aryl chlorides and alcohols. acs.org This approach, which avoids both thiols and transition metals, highlights the potential for developing novel, light-mediated organocatalytic methods for C-O bond formation under mild conditions. acs.org

Enzyme-mediated transformations offer the potential for highly selective synthesis under environmentally benign conditions. While specific enzymes for this transformation are not widely reported, the field of enzyme engineering could potentially yield a biocatalyst capable of performing the required aryl etherification or aromatic fluorination with high precision.

Ligand Effects on Regioselectivity and Yield in Aromatic Functionalization

In transition metal-catalyzed reactions, the ligand architecture plays a pivotal role in determining the outcome, including yield and regioselectivity.

For palladium-catalyzed C-O bond formation, bulky, electron-rich biaryl phosphine ligands are often essential. rsc.org These ligands stabilize the catalytically active Pd(0) species, facilitate the oxidative addition of the aryl halide, and promote the final reductive elimination step to form the C-O bond and regenerate the catalyst. The steric and electronic properties of the ligand can be fine-tuned to optimize the reaction for specific substrates, preventing side reactions and improving yields.

In copper-catalyzed systems, simple and inexpensive N- or O-based ligands like N,N-dimethylglycine or various diamines and oxalic diamides are highly effective. organic-chemistry.org These ligands prevent catalyst agglomeration, increase its solubility, and modulate the reactivity of the copper center to facilitate the coupling of even challenging substrates like aryl chlorides and bromides. organic-chemistry.org

Regarding regioselectivity, the inherent electronic properties of the substituents on the aromatic ring are the primary directing force in both electrophilic and nucleophilic substitutions. libretexts.orgrsc.org For instance, in an SNAr reaction on 2,4-difluorotoluene, the substitution is electronically favored at the C-4 position. In transition metal-catalyzed cross-coupling, the reaction occurs at the site of the leaving group (e.g., Br, I, OTf). However, in reactions involving C-H activation or certain multicomponent paradigms, the ligand can play a crucial role in directing the catalyst to a specific C-H bond, thereby controlling the regioselectivity of the functionalization in a way that may override the substrate's intrinsic bias. mit.edu

Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-2-fluoro-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO/c1-3-4-7-13-10-6-5-9(2)11(12)8-10/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVMYZMPMRSMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 4 Butoxy 2 Fluoro 1 Methylbenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within a molecule.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Indices

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, stability, and electronic transport properties. A smaller gap generally suggests higher reactivity. Reactivity indices such as electronegativity, chemical hardness, and softness, which can be derived from HOMO and LUMO energies, would further quantify the molecule's reactive nature. Without dedicated computational studies, these parameters for 4-Butoxy-2-fluoro-1-methylbenzene remain uncalculated.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding non-covalent interactions and potential sites for chemical reactions. For this compound, an EPS map would highlight the influence of the electron-withdrawing fluorine atom and the electron-donating butoxy and methyl groups on the aromatic ring's reactivity. Unfortunately, no such analysis is available in the literature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer between orbitals, delocalization of electrons (hyperconjugation), and the nature of intermolecular interactions. An NBO analysis of this compound would offer a quantitative description of the bonding, including the hybridization of atomic orbitals and the strength of various intramolecular interactions. This level of detailed electronic structure analysis is currently not available.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This allows for the exploration of conformational changes and the dynamic behavior of flexible parts of a molecule.

Intramolecular Hydrogen Bonding and Steric Interactions within the Molecular Architecture

The conformational preferences of this compound are primarily dictated by the orientation of the butoxy group relative to the benzene (B151609) ring and the steric and electronic interactions between the substituents. The butoxy group, with its flexible alkyl chain, can adopt various conformations. However, the most significant conformational aspect is the dihedral angle between the plane of the benzene ring and the C(aromatic)-O-C(butyl) plane.

Computational studies on analogous alkoxybenzenes, such as anisole (B1667542) and its derivatives, indicate that the most stable conformation is typically planar, with the alkoxy group lying in the plane of the aromatic ring. This planarity maximizes π-conjugation between the oxygen lone pair and the aromatic system. In the case of this compound, two planar conformations of the butoxy group are of primary interest: one where the butyl chain is oriented towards the fluorine atom and another where it is directed away.

Intramolecular Hydrogen Bonding:

While classical hydrogen bonds are not expected within this molecule, weak C-H···F and C-H···O interactions may play a role in stabilizing certain conformations. The presence of a fluorine atom ortho to the butoxy group could lead to a weak intramolecular hydrogen bond between one of the α-methylene protons of the butoxy group and the fluorine atom. The existence and strength of such interactions have been computationally investigated in similar fluorinated aromatic compounds, where they have been shown to influence conformational preferences. nih.govnih.gov For instance, studies on fluorinated 2-phenylethylamine have confirmed the formation of C-H···F hydrogen bonds that contribute to structural stabilization. nih.gov

Steric Interactions:

The interplay between the electronic preference for a planar conformation (to maximize conjugation) and the steric repulsion between the butoxy group and the fluorine atom will ultimately determine the molecule's most stable geometry. It is plausible that the true minimum energy conformation is one where the butoxy group is slightly twisted out of the plane of the benzene ring to alleviate steric strain while still retaining significant electronic stabilization.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of this compound are expected to be influenced by the polarity of the surrounding solvent. Computational studies on other flexible molecules have shown that solvent can significantly alter the relative energies of different conformers. arxiv.orgnih.gov

In nonpolar solvents, intramolecular interactions will be the dominant forces governing the conformational equilibrium. The balance between the weak intramolecular hydrogen bonds and steric repulsions will likely be the deciding factor.

In polar aprotic solvents, such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), the solvent will interact with the polar regions of the molecule, particularly the C-F and C-O bonds. These interactions could stabilize more polar conformations of the molecule. For instance, a conformation with a larger dipole moment might be favored in a high-dielectric-constant medium. Studies have shown that for some molecules, the inclusion of explicit solvent molecules in computational models is necessary to accurately predict conformational preferences, especially when strong hydrogen-bonding interactions with the solvent are possible. researchgate.netrsc.org

In polar protic solvents, like water or ethanol, the potential for intermolecular hydrogen bonding between the solvent and the oxygen and fluorine atoms of the solute becomes significant. These interactions could compete with and potentially disrupt any weak intramolecular C-H···F or C-H···O hydrogen bonds. nih.gov The solvation of the butoxy and fluoro groups could lead to a different conformational landscape compared to the gas phase or nonpolar solvents. Molecular dynamics simulations on similar molecules have demonstrated that the conformational isomerization dynamics can be significantly affected by the solvent viscosity and the nature of solute-solvent interactions. arxiv.org

Computational Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that can aid in their characterization and the understanding of their electronic structure.

The infrared (IR) and Raman spectra of this compound are expected to be rich in information regarding its molecular structure and the different vibrational modes of its constituent functional groups. Density Functional Theory (DFT) calculations are a common and reliable method for predicting vibrational spectra. nih.govyoutube.comnih.gov

The predicted vibrational frequencies can be used to create a "conformational fingerprint" of the molecule. Different conformers of this compound will likely exhibit subtle but distinct differences in their calculated IR and Raman spectra. For example, the C-O stretching frequency of the butoxy group and the C-F stretching frequency may shift depending on the conformation and the extent of intramolecular interactions. By comparing theoretically predicted spectra for different conformers with experimental data (if it were available), one could potentially identify the dominant conformation present.

Predicted Vibrational Frequencies for this compound (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) - Conformer A | Predicted Frequency (cm⁻¹) - Conformer B |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H stretch | 2960-2850 | 2960-2850 |

| C=C aromatic stretch | 1600-1450 | 1600-1450 |

| C-O-C stretch | 1250-1200 | 1245-1195 |

| C-F stretch | 1150-1050 | 1155-1055 |

| CH₂ wagging/twisting | 1400-1200 | 1400-1200 |

Note: This table is illustrative and based on typical frequency ranges for the specified bonds in similar molecules. Actual calculated values would depend on the level of theory and basis set used.

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods, particularly those employing DFT, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a useful degree of accuracy. nih.govmodgraph.co.ukwisc.edu These predictions are invaluable for assigning signals in experimental spectra and can also provide insights into the electronic environment of the nuclei.

For this compound, the chemical shifts of the aromatic protons will be influenced by the electronic effects of the butoxy, fluoro, and methyl groups. The butoxy group is an electron-donating group, which would tend to shield the aromatic protons and shift their signals to a higher field (lower ppm). Conversely, the fluorine atom is an electron-withdrawing group, which would deshield the nearby protons. The methyl group is weakly electron-donating. The interplay of these effects will determine the final chemical shifts.

Predicted ¹H NMR Chemical Shifts for Aromatic Protons of this compound (Hypothetical Data)

| Proton | Predicted Chemical Shift (ppm) |

| H-3 | 6.8 - 7.0 |

| H-5 | 6.7 - 6.9 |

| H-6 | 6.9 - 7.1 |

Note: These are estimated ranges. Actual values would be influenced by the solvent and the specific computational method used.

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is determined by the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a common computational method for predicting UV-Vis spectra. wikipedia.org

The absorption bands of this molecule will arise from π → π* transitions within the substituted benzene ring. The positions and intensities of these bands will be modulated by the substituents. The electron-donating butoxy group and the electron-withdrawing fluorine atom will influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the wavelength of maximum absorption (λ_max). It is generally expected that the presence of the butoxy group will cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene.

Predicted UV-Vis Absorption Maxima for this compound (Hypothetical Data)

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| π → π* (1) | ~270-280 | ~0.1-0.2 |

| π → π* (2) | ~220-230 | ~0.6-0.8 |

Note: This table is illustrative, based on typical values for substituted benzenes.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, a key class of reactions would be electrophilic aromatic substitution (EAS). nih.govnih.govdiva-portal.orglibretexts.org

Computational studies can be employed to model the reaction of this compound with various electrophiles (e.g., nitronium ion for nitration, bromine for bromination). By calculating the energies of the possible intermediates (sigma complexes) and the corresponding transition states, the most likely reaction pathway and the regioselectivity of the reaction can be predicted.

For example, in a nitration reaction, the electrophile (NO₂⁺) could attack at the C3, C5, or C6 positions. Computational modeling would likely show that attack at the C5 position is favored due to the combined activating and para-directing influence of the butoxy group and the ortho-directing influence of the methyl group, while also being less sterically hindered than the C3 position. The fluorine atom, being deactivating, would disfavor attack at the adjacent C3 position. Studies on the nitration of toluene (B28343) have shown that even for highly exothermic reactions, the regioselectivity is a complex interplay of factors that can be accurately modeled with explicit solvent trajectories. nih.gov

Transition State Localization and Energy Barrier Calculations for Key Synthetic Steps

There are no published studies that specifically detail the transition state localization or energy barrier calculations for the synthesis of this compound.

In a hypothetical computational study, the key synthetic step would be the nucleophilic substitution of a leaving group on a butane (B89635) derivative by the 2-fluoro-4-methylphenoxide anion. Researchers would use computational methods, such as Density Functional Theory (DFT), to model the geometry of the transition state. This involves identifying a first-order saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The energy difference between the reactants and this transition state structure would represent the activation energy barrier for the reaction.

Factors that would be considered in such a calculation include the choice of basis set and the level of theory, which determine the accuracy of the electronic structure calculation. Solvation models would also be crucial to simulate the effect of the reaction solvent on the transition state and energy barrier.

Reaction Coordinate Analysis and Reaction Mechanism Pathways

Specific reaction coordinate analyses for the formation of this compound are not available in the current body of scientific literature.

A theoretical investigation would involve mapping the potential energy surface of the reaction. The reaction coordinate would trace the changes in bond lengths and angles as the 2-fluoro-4-methylphenoxide ion approaches the butyl halide, forms a new carbon-oxygen bond, and the halide leaving group departs. This analysis would confirm that the located transition state indeed connects the reactants to the products.

Alternative reaction pathways, such as elimination reactions, could also be computationally explored. By comparing the activation barriers for the desired substitution reaction with potential side reactions, the theoretical study could predict the reaction conditions that would favor the formation of this compound.

Kinetic Isotope Effect (KIE) Predictions for Mechanistic Validation

There are no documented kinetic isotope effect (KIE) predictions specifically for the synthesis of this compound.

The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms. In the context of the synthesis of this compound, a KIE study could involve isotopic labeling of one of the atoms involved in the bond-breaking or bond-forming steps of the rate-determining step. For instance, substituting a hydrogen atom with deuterium (B1214612) on the butyl group at the reaction center could lead to a measurable change in the reaction rate.

Computational models can predict the magnitude of the KIE by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species. A significant calculated KIE would provide strong evidence for the involvement of that specific bond in the rate-determining step of the reaction, thus validating the proposed mechanism. For example, a primary KIE would be expected if a C-H bond at the reaction center is broken in the transition state. A secondary KIE might be observed if the hybridization of a carbon atom changes during the reaction.

Without specific experimental or computational data for this compound, any discussion of KIE remains purely theoretical and based on the general principles of physical organic chemistry.

Reactivity and Functionalization of 4 Butoxy 2 Fluoro 1 Methylbenzene

Electrophilic Aromatic Substitution Reactions of 4-Butoxy-2-fluoro-1-methylbenzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of this compound, the outcome of such reactions is dictated by the directing effects of its three distinct substituents.

Regioselectivity and Directing Effects of Substituents (Butoxy, Fluoro, Methyl)

The regioselectivity of electrophilic attack on the this compound ring is a result of the combined influence of the butoxy, fluoro, and methyl groups. These groups can be classified based on their activating/deactivating and directing effects.

Butoxy Group (-OBu): The butoxy group is a strongly activating group and an ortho, para-director. The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This makes the ring more susceptible to attack by electrophiles at these positions.

Methyl Group (-CH3): The methyl group is a weakly activating group and an ortho, para-director. It donates electron density to the ring primarily through an inductive effect, stabilizing the carbocation intermediates formed during electrophilic attack at the ortho and para positions.

Fluoro Group (-F): The fluoro group exhibits a dual nature. It is an electron-withdrawing group due to its high electronegativity (inductive effect), which deactivates the ring towards electrophilic attack. However, like other halogens, it possesses lone pairs that can be donated via resonance, making it an ortho, para-director.

Interactive Data Table: Directing Effects of Substituents

| Substituent | Activating/Deactivating | Directing Effect |

| Butoxy (-OBu) | Strongly Activating | ortho, para |

| Methyl (-CH3) | Weakly Activating | ortho, para |

| Fluoro (-F) | Deactivating | ortho, para |

Given the positions of the existing substituents, the available positions for electrophilic attack are C3, C5, and C6. The directing effects would favor substitution at C3 and C5 (both ortho to the butoxy group). Steric hindrance from the adjacent methyl and fluoro groups might influence the relative rates of attack at these positions.

Nitration and Sulfonation Reaction Pathways

Nitration: The nitration of this compound would typically involve reacting the compound with a mixture of nitric acid and sulfuric acid. The electrophile is the nitronium ion (NO2+). Based on the directing effects discussed, the nitro group is expected to add to the positions ortho to the powerful butoxy directing group. This would lead to the formation of 4-Butoxy-2-fluoro-1-methyl-3-nitrobenzene and 4-Butoxy-2-fluoro-1-methyl-5-nitrobenzene.

Sulfonation: Sulfonation is typically carried out using fuming sulfuric acid, which contains sulfur trioxide (SO3), the electrophile. Similar to nitration, the sulfonic acid group (-SO3H) would be directed to the positions ortho to the butoxy group, yielding this compound-3-sulfonic acid and this compound-5-sulfonic acid.

Friedel-Crafts Acylation and Alkylation Reactions

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl3). The strong deactivating effect of the fluorine atom and the potential for the Lewis acid to coordinate with the oxygen of the butoxy group can make Friedel-Crafts reactions challenging for highly substituted or deactivated rings. However, if the reaction proceeds, the acyl group would be directed to the positions ortho to the butoxy group. nih.gov

Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. Similar to acylation, the reaction's feasibility is influenced by the substituents present. A major limitation of Friedel-Crafts alkylation is the possibility of carbocation rearrangements and polyalkylation, as the product is often more reactive than the starting material. nih.gov If alkylation were to occur, the primary products would be the 3-alkyl and 5-alkyl derivatives.

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position of this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. In this compound, the fluorine atom can act as a leaving group in SNAr reactions.

Scope and Limitations of SNAr Reactions with Various Nucleophiles

The feasibility of SNAr at the fluoro position is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. In this molecule, the electron-donating butoxy and methyl groups would generally disfavor this reaction pathway. However, the high electronegativity of fluorine itself can make the ipso-carbon sufficiently electrophilic for attack by strong nucleophiles under certain conditions.

The scope of nucleophiles that can potentially displace the fluorine atom includes:

Amines: Primary and secondary amines can act as nucleophiles to form the corresponding N-substituted anilines.

Alkoxides: Alkoxide ions (RO-) can displace the fluoride (B91410) to form diaryl ethers.

Thiols: Thiolate anions (RS-) are generally excellent nucleophiles in SNAr reactions and would be expected to displace the fluorine to yield the corresponding thioethers.

The reaction conditions, such as temperature, solvent, and the nature of the base used, play a crucial role in the success of these reactions, especially for an unactivated substrate.

Interactive Data Table: Potential Nucleophiles for SNAr

| Nucleophile Class | Example | Product Type |

| Amines | R2NH | N-Aryl Amines |

| Alkoxides | RO- | Diaryl Ethers |

| Thiols | RS- | Aryl Thioethers |

Limitations of SNAr reactions on this substrate would primarily be its relatively low reactivity due to the presence of electron-donating groups. Stronger reaction conditions, such as high temperatures and the use of strong bases, may be necessary to achieve substitution.

Mechanistic Insights into Fluoro Displacement

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the fluorine atom (the ipso-carbon), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in SNAr reactions due to its high electronegativity.

The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate is key to the reaction's success. While the butoxy and methyl groups are not ideal for stabilizing the negative charge, the electronegativity of the fluorine atom itself contributes to the electrophilicity of the reaction center.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the C-F and C-H bonds present potential sites for such transformations.

The activation of the strong C-F bond in cross-coupling reactions is a challenging but increasingly feasible transformation. Palladium-catalyzed cross-coupling reactions of polyfluoroarenes have been extensively reviewed, demonstrating the potential for C-F bond activation. nih.gov The Sonogashira coupling of unreactive aryl fluorides has been achieved using a transition-metal-free system, highlighting alternative activation pathways. nih.gov

In the context of this compound, the electron-donating groups might render the C-F bond less susceptible to oxidative addition by a low-valent metal catalyst compared to electron-deficient fluoroarenes. However, specialized ligand and catalyst systems have been developed to overcome this challenge.

Alternatively, direct C-H activation presents a more atom-economical approach to functionalization. The methyl group and the aromatic C-H bonds are all potential sites for activation. The regioselectivity of C-H activation would be influenced by the directing effects of the existing substituents. The butoxy group is a known directing group for ortho-C-H activation, which in this case would be the C-H bond at position 3.

While specific examples for this compound are not available, studies on related systems provide insights. For instance, the Suzuki cross-coupling of N-(3-fluorophenyl)-6-iodoquinazolin-4-amine demonstrates the selective coupling at the C-I bond over the C-F bond, which is expected due to the significant difference in bond dissociation energies. researchgate.net For C-F activation to be competitive, the absence of more reactive leaving groups is generally required.

To facilitate cross-coupling reactions, this compound can be first converted into more reactive aryl halide or triflate derivatives. This typically involves the introduction of a hydroxyl group, which can then be transformed into a better leaving group. For instance, if a synthetic route provides access to 4-butoxy-2-fluoro-5-hydroxytoluene, this phenol (B47542) can be readily converted to an aryl triflate.

The synthesis of aryl triflates from phenols is a well-established process. A practical and efficient method involves the reaction of the phenol with triflic anhydride under biphasic aqueous conditions, which avoids the use of amine bases. organic-chemistry.org These aryl triflates are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. nih.gov

Similarly, the corresponding phenol can be converted to an aryl halide (bromide or iodide) through various methods, such as the Sandmeyer reaction if an amino group is introduced first, or through direct halogenation. These aryl halides are also versatile coupling partners in numerous palladium-catalyzed reactions. nanomaterchem.com

Table 2: Potential Cross-Coupling Reactions of a this compound Derivative (Hypothetical)

| Precursor | Coupling Reaction | Coupling Partner | Potential Product | Reference for Analogy |

|---|---|---|---|---|

| 4-Butoxy-2-fluoro-5-triflyloxytoluene | Suzuki | Arylboronic acid | 5-Aryl-4-butoxy-2-fluoro-1-methylbenzene | nih.gov |

| 4-Butoxy-2-fluoro-5-iodotoluene | Heck | Alkene | 5-Alkenyl-4-butoxy-2-fluoro-1-methylbenzene | researchgate.net |

Oxidation and Reduction Reactions of this compound

The methyl and butoxy groups of this compound are susceptible to oxidation and reduction, respectively, offering pathways to further derivatization.

The benzylic C-H bonds of the methyl group are prone to oxidation to afford the corresponding benzaldehyde (B42025) or benzoic acid derivatives. The selective oxidation of substituted toluenes is a well-studied area. organic-chemistry.org

For electron-rich toluenes, such as this compound, chemoselective oxidation can be challenging. However, various catalytic systems have been developed to achieve this transformation with high selectivity. Manganese catalysts, for example, have been shown to enable the benzylic oxidation of functionalized alkyl arenes with hydrogen peroxide under mild conditions, tolerating a wide range of functional groups, including electron-donating and halogen substituents. d-nb.infonih.gov

The oxidation of toluene (B28343) and its derivatives to benzaldehyde and benzyl (B1604629) alcohol can also be achieved using molybdenum-incorporated manganese oxide nanomaterials. nih.govacs.org Furthermore, biocatalytic approaches using peroxygenases have demonstrated highly regioselective oxidation of substituted toluenes at the benzylic position to yield aldehydes. researchgate.net These methods could potentially be applied to this compound to selectively oxidize the methyl group without affecting the butoxy ether linkage or the fluorine substituent.

Table 3: Potential Catalytic Systems for the Oxidation of the Methyl Group of this compound

| Catalyst System | Oxidant | Major Product | Reference for Analogy |

|---|---|---|---|

| Mn catalyst with bipiperidine-based ligand | H₂O₂ | 4-Butoxy-2-fluoro-benzaldehyde/benzoic acid | d-nb.infonih.gov |

| MnMoO₄ nanomaterials | H₂O₂ | 4-Butoxy-2-fluoro-benzaldehyde/benzyl alcohol | nih.govacs.org |

The butoxy group in this compound is an ether linkage that can be cleaved under reductive conditions. The cleavage of aryl ethers is a common transformation in organic synthesis. youtube.comyoutube.comyoutube.com

Strong acids like HBr or HI are typically used for the cleavage of aryl alkyl ethers. youtube.comyoutube.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage generally occurs at the alkyl-oxygen bond, yielding a phenol and an alkyl halide. For this compound, treatment with a strong acid like HBr would be expected to yield 4-fluoro-3-methylphenol (B1301873) and butyl bromide.

It is important to consider the potential for side reactions, especially with the fluorine substituent present. However, the C-F bond is generally stable under these conditions. More modern methods for ether cleavage that are milder and more selective could also be potentially applied. For instance, late-stage conversion of aryl methyl ethers to their corresponding fluoroalkyl analogs has been demonstrated, which involves initial cleavage of the ether. nih.gov While not a direct reductive cleavage of a butoxy group, these strategies highlight the ongoing development in ether functionalization and cleavage.

Side-Chain Functionalization of the Butoxy Moiety

The chemical reactivity of the butoxy group can be harnessed to introduce functionalities at its terminal position. These modifications pave the way for a broad range of subsequent reactions, significantly expanding the synthetic utility of the parent molecule.

Terminal Alkene or Alkyne Functionalization via Olefin Metathesis

Olefin metathesis, a powerful carbon-carbon double bond forming reaction, provides a direct route to introduce a terminal alkene into the butoxy side-chain. organic-chemistry.orgfrontiersin.org This is typically achieved through a cross-metathesis reaction between a precursor bearing a terminal double bond and a suitable alkene partner.

To prepare this compound for olefin metathesis, a common strategy involves the initial synthesis of an analogue with a terminal double bond, such as 4-(but-3-en-1-yloxy)-2-fluoro-1-methylbenzene. This precursor can be synthesized via a Williamson ether synthesis, reacting 2-fluoro-4-methylphenol (B1362316) with an appropriate butenyl halide.

Once the butenyloxy derivative is obtained, cross-metathesis with a variety of functionalized alkenes can be performed, often utilizing well-defined ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts. frontiersin.orgacs.org The choice of catalyst is crucial and depends on the steric and electronic nature of the coupling partners. For instance, the Hoveyda-Grubbs second-generation catalyst has shown efficacy in the cross-metathesis of allyl bromides with functionalized alkenes. researchgate.net The reaction conditions, including solvent, temperature, and catalyst loading, are optimized to maximize the yield of the desired cross-coupled product and minimize unwanted side reactions like homodimerization.

| Catalyst | Alkene Partner | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Grubbs II | Methyl acrylate | Diethyl ether | 40 | 77-99 | acs.org |

| Hoveyda-Grubbs II | Functionalized Olefin | Chloroform | RT | 39-65 | researchgate.net |

This table presents representative data for cross-metathesis reactions on similar systems, highlighting the typical conditions and outcomes.

Halogenation and Subsequent Organometallic Functionalization

Selective halogenation of the terminal methyl group of the butoxy chain provides a key intermediate for a variety of organometallic functionalization reactions. N-Bromosuccinimide (NBS) is a commonly employed reagent for the radical bromination of allylic and benzylic positions, and its use can be extended to the terminal position of alkyl chains under specific conditions. nih.govorganic-chemistry.orgyoutube.comresearchgate.netmasterorganicchemistry.com The reaction is typically initiated by light or a radical initiator like AIBN (2,2'-azobisisobutyronitrile). While the benzylic methyl group on the aromatic ring is also susceptible to radical halogenation, reaction conditions can be tuned to favor functionalization of the butoxy chain.

The resulting terminal halide, for example, 4-(4-bromobutoxy)-2-fluoro-1-methylbenzene, is a versatile precursor for the formation of organometallic reagents. A prominent example is the preparation of a Grignard reagent by reacting the terminal bromide with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com The formation of the Grignard reagent, (4-(4-butoxy)-2-fluoro-1-methylphenyl)magnesium bromide, opens the door to a wide array of subsequent reactions. This powerful nucleophile can react with various electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce a diverse range of functional groups at the terminus of the butoxy chain. orgsyn.orgorgsyn.org

| Halogenating Agent | Initiator | Solvent | Product | Subsequent Reaction | Ref. |

| NBS | AIBN/light | CCl4 | Terminal Bromide | Grignard Formation | researchgate.net |

| Br2 | UV light | 1,2-Dichlorobenzene | Terminal Bromide | Nucleophilic Substitution | google.com |

This table illustrates the general conditions for terminal halogenation and subsequent potential transformations based on established methodologies.

Click Chemistry Conjugation Strategies

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. To utilize this powerful conjugation method, the butoxy side-chain of this compound must first be functionalized with either a terminal azide (B81097) or a terminal alkyne.

Synthesis of an Azide-Functionalized Precursor: An azide group can be introduced at the terminal position of the butoxy chain by first preparing a terminally halogenated derivative, as described in the previous section. The terminal halide, such as 4-(4-bromobutoxy)-2-fluoro-1-methylbenzene, can then undergo nucleophilic substitution with sodium azide (NaN3) in a suitable solvent like dimethylformamide (DMF) to yield 1-(4-azidobutoxy)-2-fluoro-4-methylbenzene.

Synthesis of an Alkyne-Functionalized Precursor: A terminal alkyne can be introduced via Williamson ether synthesis by reacting 2-fluoro-4-methylphenol with a butynyl halide, such as 4-bromo-1-butyne, in the presence of a base. This would yield 1-(but-3-yn-1-yloxy)-2-fluoro-4-methylbenzene.

Once these azide or alkyne-functionalized derivatives are in hand, they can be readily conjugated with molecules containing the complementary functionality using standard CuAAC conditions, typically involving a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

| Functional Group | Reagents for Introduction | Conjugation Partner | Catalyst |

| Terminal Azide | 1. NBS/AIBN; 2. NaN3 | Terminal Alkyne | Cu(I) |

| Terminal Alkyne | 4-Bromo-1-butyne, Base | Azide | Cu(I) |

This table outlines the general strategies for preparing the necessary precursors for click chemistry and the subsequent conjugation reaction.

Structure Function Relationships and Potential Modalities of 4 Butoxy 2 Fluoro 1 Methylbenzene Derivatives

Influence of the Fluoro-Methyl-Butoxy Pattern on Electronic Properties of Aromatic Ring

The butoxy group at the para-position (position 4) is primarily an electron-donating group due to the resonance effect of the oxygen's lone pairs, which can delocalize into the aromatic π-system. This effect increases the electron density of the ring, particularly at the ortho and para positions relative to the butoxy group. However, the oxygen atom also exerts a weak electron-withdrawing inductive effect due to its high electronegativity.

The fluoro group at the ortho-position (position 2) is strongly electronegative, leading to a significant electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic substitution. Concurrently, the fluorine atom can exhibit a weak electron-donating resonance effect (+R) due to its lone pairs, but this is generally overshadowed by its strong inductive withdrawal.

The methyl group at position 1 is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. It modestly increases the electron density of the ring.

The cumulative effect of these substituents creates a complex distribution of electron density. The strong electron-donating resonance of the butoxy group at the para position and the weak donating effect of the methyl group are counteracted by the strong inductive withdrawal of the fluorine atom at the ortho position. This push-pull electronic arrangement results in a polarized molecule with a significant dipole moment.

To quantify these electronic effects, quantum chemical calculations can provide valuable insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial in determining the molecule's chemical reactivity and electronic properties.

Calculated Electronic Properties of Substituted Benzenes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Benzene (B151609) | -6.75 | -1.15 | 5.60 | 0.00 |

| Toluene (B28343) | -6.24 | -0.87 | 5.37 | 0.36 |

| Fluorobenzene | -6.89 | -1.02 | 5.87 | 1.60 |

| Anisole (B1667542) (Methoxybenzene) | -5.98 | -0.75 | 5.23 | 1.35 |

| 4-Butoxy-2-fluoro-1-methylbenzene (Estimated) | -5.85 | -0.95 | 4.90 | 2.10 |

Role of Fluorine in Enhancing or Modulating Electronic Interactions

The fluorine atom at the 2-position plays a pivotal role in modulating the electronic interactions of this compound. Its high electronegativity introduces several key features:

Inductive Electron Withdrawal: The primary effect of the fluorine atom is its strong inductive withdrawal of electron density from the aromatic ring. nih.gov This deactivates the ring towards electrophilic attack and influences the acidity of any proximal C-H bonds.

Through-Space Interactions: The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding with suitable donors and halogen bonding. In certain molecular arrangements, a "through-space" interaction between the fluorine and the aromatic π-system can occur, which can activate the ring towards specific reactions. rsc.org

Stabilizing Interactions: Fluorine can engage in stabilizing fluorine-π interactions, which are driven by electrostatics. nih.gov These interactions can be crucial in molecular recognition and the formation of self-assembled structures.

The presence of fluorine can also significantly impact the conformational preferences of the molecule by influencing intramolecular interactions.

Impact of Alkyl Chain Length and Branching (Butoxy Group) on Molecular Recognition (theoretical models only)

The butoxy group, with its four-carbon alkyl chain, introduces conformational flexibility and steric bulk that are critical in theoretical models of molecular recognition.

Conformational Flexibility: The n-butoxy group can adopt various conformations, including anti and gauche arrangements around its C-C and C-O bonds. byjus.combyjus.com This flexibility allows the molecule to adapt its shape to fit into a binding site, potentially enhancing its affinity for a receptor. The preferred conformation will be a balance between minimizing steric hindrance and maximizing favorable interactions.

Hydrophobic Interactions: The alkyl chain of the butoxy group is hydrophobic and can engage in van der Waals interactions with nonpolar regions of a binding partner. The length and branching of this chain are critical; a longer or more branched chain will have a larger surface area for these interactions, which can increase binding affinity up to a certain point.

Steric Influence: The size and shape of the butoxy group can act as a steric determinant, either by directly occupying a binding pocket or by preventing the molecule from adopting certain orientations. This can be a key factor in achieving selectivity for a particular target. For instance, a branched isomer of the butoxy group, such as an isobutoxy or sec-butoxy group, would present a different steric profile and could lead to different binding outcomes.

Theoretical Exploration of this compound as a Building Block in Complex Molecular Architectures

The unique combination of electronic and steric properties of this compound makes it a compelling candidate as a fundamental building block in the theoretical design of more complex and functional molecular systems.

Precursors for Liquid Crystals and Organic Electronic Materials (theoretical design principles)

In the realm of materials science, the structural characteristics of this compound align well with the design principles for liquid crystals and organic electronic materials.

Liquid Crystals: Calamitic (rod-shaped) liquid crystals typically consist of a rigid core and one or more flexible terminal chains. kinampark.comcsbsju.edu The 2-fluoro-4-methylphenyl core of the molecule provides rigidity, while the butoxy group acts as a flexible tail. The fluorine atom can introduce a lateral dipole moment, which is a critical parameter in determining the dielectric anisotropy of the liquid crystal material. figshare.comsemanticscholar.org The length of the alkoxy chain is known to influence the mesophase type and transition temperatures. nih.gov By varying the length of the alkoxy chain (e.g., from butoxy to hexyloxy or octyloxy), the liquid crystalline properties can be theoretically tuned.

Theoretical Influence of Alkoxy Chain Length on Liquid Crystal Properties

| Alkoxy Chain | Predicted Mesophase Tendency | Predicted Clearing Point Trend |

|---|---|---|

| Methoxy | Low (likely non-mesogenic) | - |

| Butoxy | Potential for nematic phase | Moderate |

| Hexyloxy | Increased tendency for smectic phases | Higher |

| Octyloxy | Higher stability of smectic phases | Potentially decreasing after an optimal length |

Table 2. Theoretical predictions of the effect of alkoxy chain length on the liquid crystalline properties of hypothetical calamitic molecules based on the 2-fluoro-1-methylbenzene core. Longer chains generally favor the formation of more ordered smectic phases over nematic phases and initially increase the clearing point (the temperature at which the material becomes an isotropic liquid).

Organic Electronic Materials: The electron-rich nature of the substituted benzene ring, combined with the potential for ordered packing in the solid state, makes this molecule a candidate for use in organic semiconductors. The HOMO and LUMO energy levels, which can be tuned by the substituents, are critical for charge injection and transport in organic electronic devices.

SCAFFOLDS for Advanced Medicinal Chemistry Leads (structure-based design principles, non-clinical)

In medicinal chemistry, a scaffold is a core molecular structure to which various functional groups can be attached to create a library of compounds for drug discovery. youtube.comacs.org The this compound moiety presents several features that make it an attractive scaffold for structure-based drug design.

3D-Shape and Vectorial Display of Functionality: The substitution pattern provides a well-defined three-dimensional shape. The butoxy, fluoro, and methyl groups, along with the aromatic ring itself, can be directed towards different regions of a protein's binding site to make specific interactions (hydrophobic, polar, hydrogen bonding).

Metabolic Stability: The presence of a fluorine atom can often enhance metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes.

Modulation of Physicochemical Properties: The substituents can be modified to fine-tune properties like lipophilicity (logP), which is crucial for membrane permeability and bioavailability. The butoxy group contributes significantly to the lipophilicity.

For example, this scaffold could be theoretically docked into the active site of a kinase, a common drug target. The aromatic ring could form π-stacking interactions with aromatic amino acid residues, the butoxy group could occupy a hydrophobic pocket, and the fluorine atom could form a hydrogen bond with a backbone amide.

Components for Self-Assembling Systems and Supramolecular Structures

The amphiphilic nature of this compound, with its hydrophobic butoxy and aromatic parts and the polar fluorine atom, suggests its potential to participate in self-assembly processes.

Amphiphilicity: Molecules with both hydrophobic and hydrophilic (or polar) regions can self-assemble in aqueous environments to form structures like micelles or vesicles, or at interfaces. nih.govnih.gov While the polarity of the single fluorine atom is modest, in more complex derivatives incorporating this unit, this amphiphilicity could be enhanced.

Directional Interactions: The potential for hydrogen bonding and halogen bonding involving the fluorine atom, along with π-π stacking of the aromatic rings, can provide the directional intermolecular interactions necessary for the formation of ordered supramolecular structures. nih.gov

Hierarchical Structures: The self-assembly of these molecules could lead to the formation of hierarchical structures with emergent properties, a key concept in nanoscience. kinampark.com

Theoretical models could predict the types of aggregates that might form under different conditions (e.g., concentration, solvent) and how the specific substitution pattern directs the assembly process.

Computational Design of Fluorescent Probes and Sensors Based on the this compound Core

Computational chemistry, particularly Time-Dependent Density Functional Theory (TDDFT), serves as a powerful tool in predicting the photophysical properties of molecules before their synthesis. nih.gov This approach allows for the systematic evaluation of how different substituents on the this compound core would likely influence its absorption and emission characteristics. The existing substituents—a butoxy group (electron-donating), a fluorine atom (electron-withdrawing), and a methyl group (weakly electron-donating)—provide a unique electronic landscape that can be further modified.

The color of light a molecule absorbs and emits is determined by the energy gap between its highest occupied molecular orbital (HOMO) and its lowest unoccupied molecular orbital (LUMO). By adding different chemical groups to the benzene ring, it is possible to systematically alter these energy levels and, consequently, the fluorescence properties. libretexts.org

The this compound structure already possesses a combination of electron-donating (butoxy, methyl) and electron-withdrawing (fluoro) groups. ucalgary.ca The butoxy group, in particular, acts as a strong electron-donating group through resonance, enriching the electron density of the aromatic ring. wikipedia.org The fluorine atom, conversely, withdraws electron density via the inductive effect. libretexts.org This inherent electronic push-pull character can be amplified to tune the electronic transitions.

For instance, introducing a strong electron-withdrawing group, such as a nitro (-NO₂) or cyano (-CN) group, at the 5- or 3-position would likely create a significant intramolecular charge transfer (ICT) character upon excitation. This charge separation typically leads to a red-shift in both the absorption and emission spectra, moving the fluorescence towards longer wavelengths. Conversely, adding another strong electron-donating group, like an amino (-NH₂) group, could result in a blue-shift or a more complex alteration of the photophysical properties depending on its position relative to the existing substituents.

Table 1: Hypothetical Effects of Substituents on the Photophysical Properties of this compound Derivatives (Illustrative)

| Substituent at C5 | Nature of Substituent | Predicted Absorption Max (nm) | Predicted Emission Max (nm) | Predicted Stokes Shift (nm) |

| -H (Parent) | Neutral | ~280 | ~310 | ~30 |

| -NO₂ | Strong Electron-Withdrawing | ~350 | ~450 | ~100 |

| -CN | Moderate Electron-Withdrawing | ~330 | ~420 | ~90 |

| -NH₂ | Strong Electron-Donating | ~290 | ~340 | ~50 |

| -CHO | Moderate Electron-Withdrawing | ~340 | ~430 | ~90 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of substituent effects on aromatic systems.

The development of "turn-on" fluorescent probes, which are non-fluorescent in their basal state but become highly fluorescent upon interaction with a specific analyte, is a major goal in sensor design. This behavior is often governed by fluorescence quenching and enhancement mechanisms. Two prominent mechanisms are Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET). nih.gov

Photoinduced Electron Transfer (PET): A PET-based sensor could be designed by attaching a recognition moiety (for an analyte) to the this compound core via a short linker. In the "off" state, upon excitation, an electron from the recognition moiety could be transferred to the excited fluorophore, causing quenching. When the analyte binds to the recognition site, this electron transfer pathway is disrupted, and fluorescence is restored ("turned on"). For example, a crown ether moiety could be appended to the core to create a sensor for metal ions.

Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. A FRET-based probe could be constructed by linking the this compound core (as the donor) to an acceptor dye. If a biological process, such as enzyme cleavage, separates the donor and acceptor, the FRET process would be interrupted, leading to an increase in the donor's fluorescence.